molecular formula C16H22N2O5 B2545348 Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate CAS No. 866144-46-9

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate

Cat. No.: B2545348
CAS No.: 866144-46-9
M. Wt: 322.361
InChI Key: XIHOAGJHLVVOGD-UHFFFAOYSA-N
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Description

CAS No.: 866144-46-9 Structure: This compound features a benzodioxol-5-yl aromatic core, a methyl propanoate ester, and a tert-butylcarbamoyl amino group.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(tert-butylcarbamoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)18-15(20)17-11(8-14(19)21-4)10-5-6-12-13(7-10)23-9-22-12/h5-7,11H,8-9H2,1-4H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHOAGJHLVVOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Propanoate Ester: This step might involve esterification reactions using appropriate carboxylic acids and alcohols.

    Attachment of the tert-Butylamino Group: This could be done through nucleophilic substitution reactions where a tert-butylamine reacts with an appropriate leaving group on the propanoate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole ring or the tert-butylamino group.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxole ring or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds similar to Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate may possess anticonvulsant properties. For instance, derivatives with similar structural motifs have demonstrated efficacy in seizure models through modulation of sodium channel activity. The structure-activity relationship (SAR) studies suggest that substituents at specific positions can enhance anticonvulsant effects while maintaining safety profiles .

Analgesic and Anti-inflammatory Effects

The compound's potential as an analgesic agent is underscored by its ability to interact with various neurotransmitter systems. Research into related compounds has shown promising results in pain management, particularly through the inhibition of inflammatory pathways and modulation of pain receptors .

Neuroprotective Properties

Compounds with a benzodioxole structure have been investigated for their neuroprotective effects against oxidative stress. Studies have demonstrated that these compounds can mitigate cellular damage in neuronal cells, suggesting a potential application in treating neurodegenerative diseases .

Anticancer Potential

Preliminary investigations into the anticancer activity of related compounds indicate their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. The benzodioxole moiety appears to play a crucial role in enhancing cytotoxicity against various cancer cell lines .

Polymer Chemistry

The unique chemical structure of this compound makes it a candidate for use in polymer synthesis. Its ability to function as a monomer or cross-linking agent can lead to the development of novel materials with enhanced mechanical properties and thermal stability.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticonvulsant activity
Analgesic and anti-inflammatory effects
PharmacologyNeuroprotective properties
Anticancer potential
Material SciencePolymer synthesis

Case Studies

  • Anticonvulsant Activity Study : Research demonstrated that modifications at the benzodioxole position enhanced the anticonvulsant efficacy in rodent models, establishing a clear link between chemical structure and biological activity .
  • Neuroprotection Research : A study highlighted the protective effects of related compounds against oxidative stress-induced neuronal damage, suggesting therapeutic implications for neurodegenerative conditions .
  • Cytotoxicity Evaluation : Investigations into the cytotoxic effects of benzodioxole derivatives revealed significant activity against several cancer cell lines, indicating a pathway for future drug development targeting cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their activity. This interaction could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations in the Carbamoyl Amino Group
  • Target Compound: Tert-butylcarbamoyl amino group.
  • Analog 1: Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2-fluoroanilino)carbonyl]amino}propanoate (CAS: 866144-47-0) Substituent: 2-Fluoroanilino group replaces tert-butylamino.
  • Analog 2: Methyl (3S)-3-(1,3-benzodioxol-5-yl)-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate Substituent: Bulky benzyl-phenylethylamino group. Impact: Increased steric hindrance may reduce metabolic degradation but limit membrane permeability. Synthesized via chiral amine intermediates, emphasizing enantioselectivity .
2.2. Modifications in the Ester Group
  • Analog 3: tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p) Substituent: tert-Butyl ester and benzyloxycarbonyl group replace methyl ester and tert-butylcarbamoyl. Impact: The tert-butyl ester improves lipophilicity, while the benzyloxycarbonyl group adds steric bulk. Synthesized via flash chromatography with unquantified yield .
  • Analog 4: Ethyl (3R)-3-(1,3-benzodioxol-5-yl)-3-{benzyl[(1S)-1-phenylethyl]amino}propanoate (1-36) Substituent: Ethyl ester instead of methyl. Impact: Minor changes in solubility and metabolic stability; ethyl esters often exhibit slower hydrolysis rates .
2.3. Heterocyclic and Aromatic Core Variations
  • Analog 5: Methyl 3-amino-3-cyclobutylpropanoate (CAS: 1391202-69-9) Substituent: Cyclobutyl group replaces benzodioxol-5-yl.
  • Analog 6 : 7-Chloro-5-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine
    • Substituent : Triazolopyrimidine core instead of benzodioxole.
    • Impact : Enhanced heterocyclic diversity may target kinases or nucleotide-binding proteins .

Research Findings and Implications

  • Stereochemical Influence: Compounds like Analog 4 highlight the role of chirality in bioactivity. For example, (R)- and (S)-configurations in phenylethylamino derivatives can drastically alter receptor binding .
  • Medicinal Potential: Analog 1’s designation for "medicinal purpose" suggests carbamoyl amino derivatives are explored for drug development, though mechanistic data remain proprietary .
  • Synthetic Flexibility : The use of N-methylmorpholine or diisopropylethylamine as bases () demonstrates adaptable conditions for introducing diverse amines, enabling rapid analog generation .

Biological Activity

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate, identified by its CAS number 866144-46-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C16H22N2O5
  • Molecular Weight: 322.36 g/mol
  • Purity: >90% .

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity: The presence of the benzodioxole structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, indicating that this compound may also exhibit enzyme inhibitory effects.
  • Cellular Signaling Modulation: The tert-butylamino group may influence signaling pathways within cells, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds with similar structures have demonstrated high efficacy against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) reported as low as 80 nM for certain derivatives .
Bacterial StrainMIC (nM)Activity Level
Sarcina80High
Staphylococcus aureus110High
E. coliVariesModerate

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential therapeutic agents with fewer side effects.

Case Studies

  • Antioxidant Effects in Murine Models:
    A study involving murine models treated with similar benzodioxole derivatives showed a marked reduction in oxidative stress markers and improved mitochondrial function . This suggests that this compound may have protective effects against oxidative damage.
  • Neuroprotective Properties:
    Research on related compounds indicates potential neuroprotective effects through the modulation of free radicals and inflammatory pathways. These findings point towards the compound's possible applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using tert-butyl carbamate derivatives and benzodioxol-containing precursors. For example, tert-butyl ((benzyloxy)carbonyl)-L-tyrosinate analogs (as in ) are coupled with activated esters (e.g., methyl 2-acetamidoacrylate) under mild acidic conditions. Purification typically involves flash chromatography or recrystallization.
  • Characterization : Key techniques include 1H^1H/13C^{13}C NMR for structural confirmation (e.g., tert-butyl group signals at δ ~1.4 ppm), IR for urea carbonyl stretches (~1650–1700 cm1^{-1}), and HPLC for purity analysis (>95%) .

Q. What spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR : Assign diastereotopic protons and confirm stereochemistry via coupling constants.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ~365.15 g/mol).
    • Data Interpretation : Cross-reference spectral data with structurally related compounds (e.g., tert-butyl 3-amino-3-(1,3-dioxaindan-5-yl)propanoate in ) to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Approach : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Store in airtight containers at -20°C, as tert-butyl carbamates are prone to hydrolysis in humid environments .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reaction pathways for this compound?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity. Tools like ICReDD’s reaction path search ( ) integrate experimental data to refine conditions (e.g., solvent selection, catalyst loadings). Example: Asymmetric Mannich reactions ( ) achieve >90% enantiomeric excess (ee) with chiral Rh catalysts .

Q. What strategies are effective for achieving enantioselective synthesis of the tert-butyl carbamate moiety?

  • Key Steps :

  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) during urea formation.
  • Use asymmetric catalysis (e.g., Rh-carboxamide catalysts in ) for β-amino carbonyl intermediates.
    • Data Analysis : Compare ee values via chiral HPLC or NMR with chiral shift reagents .

Q. How can conflicting data on reaction yields or stereochemical outcomes be resolved?

  • Troubleshooting :

  • Reproducibility : Verify catalyst purity and moisture-free conditions for tert-butyl carbamate stability.
  • Cross-Validation : Use multiple analytical methods (e.g., X-ray crystallography for absolute configuration, as in ) to resolve discrepancies in stereochemical assignments .

Q. What structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

  • Design : Introduce prodrug moieties (e.g., methyl esters in ) to improve membrane permeability. Replace tert-butyl with cyclopropyl carbamates to reduce metabolic liability.
  • Evaluation : Assess logP (via shake-flask method) and metabolic stability in liver microsomes .

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